Benzenesulfonamide, 5-chloro-2-(trifluoromethoxy)-

Descripción general

Descripción

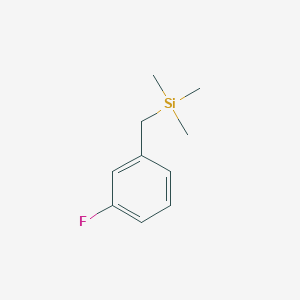

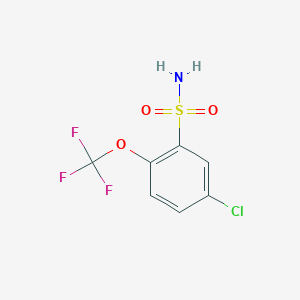

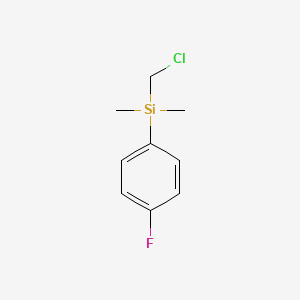

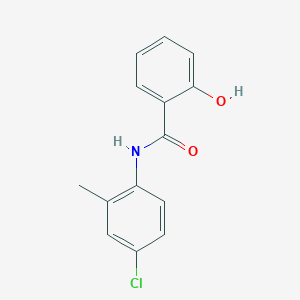

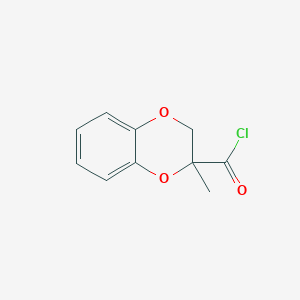

5-Chloro-2-(trifluoromethoxy)benzenesulfonamide is an organic compound with the chemical formula C7H5ClF3NO3S. It belongs to the class of benzenesulfonamides and features a chlorine atom, a trifluoromethoxy group, and a sulfonamide functional group attached to a benzene ring. The compound’s molecular weight is approximately 275.63 g/mol .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzenesulfonamide derivatives have shown promise in cancer research. A study by Żołnowska et al. (2016) synthesized various benzenesulfonamide derivatives and tested their cytotoxic activity against human cancer cell lines. They discovered that certain compounds significantly increased apoptotic cells, indicating their potential as anticancer agents.

Similarly, Sławiński and Brzozowski (2006) created benzenesulfonamide derivatives with notable activity against lung cancer and melanoma cell lines, showcasing the diversity of potential applications in cancer treatment.

Carbonic Anhydrase Inhibitors

Research by Lolak et al. (2019) focused on benzenesulfonamide derivatives as inhibitors of human carbonic anhydrases, which are involved in various diseases like glaucoma and cancer. Their findings suggest that these compounds could be developed further for medicinal applications.

Chemical Transformations

Benzenesulfonamides have also been utilized in chemical synthesis. Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides in creating diverse chemical structures, highlighting their utility in developing new chemical entities.

Bioimaging Applications

In the realm of bioimaging, a study by Ravichandiran et al. (2020) developed a benzenesulfonamide-based probe for detecting Sn2+ ions in aqueous solutions. Their research demonstrated the potential of benzenesulfonamide derivatives in biological imaging and cellular studies.

Enzyme Inhibition

Benzenesulfonamides have been explored for their enzyme inhibitory properties. Lolak et al. (2020) investigated a series of these compounds for their ability to inhibit enzymes linked to Alzheimer's, Parkinson's, and other disorders, indicating their potential therapeutic uses.

Safety and Hazards

- Hazard Classification : 5-chloro-2-(trifluoromethoxy)benzenesulfonamide is classified as an eye damage agent (Eye Dam. 1) and a skin corrosive substance (Skin Corr. 1B) .

- Storage : It falls under storage class code 8A (combustible, corrosive hazardous materials) .

- Personal Protective Equipment : When handling, use appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Propiedades

IUPAC Name |

5-chloro-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGMXURJMZKGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452273 | |

| Record name | Benzenesulfonamide, 5-chloro-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77797-66-1 | |

| Record name | Benzenesulfonamide, 5-chloro-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-](/img/structure/B3057162.png)